molecular formula C6H9BClNO2 B1286030 2-Aminophenylboronic acid hydrochloride CAS No. 863753-30-4

2-Aminophenylboronic acid hydrochloride

Cat. No. B1286030
M. Wt: 173.41 g/mol
InChI Key: WPDASZCYRKGSTO-UHFFFAOYSA-N
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Patent
US08461207B2

Procedure details

(The following reaction is carried out in an N2 atmosphere.) Ethanol (3.7 mL), tetrakis-(triphenylphosphine)-palladium(0) (289 mg, 0.25 mmol) and Na2CO3 decahydrate (4.0 g, 14.0 mmol) dissolved in water (5.2 mL) are subsequently added to a solution of 2-amino-benzeneboronic acid hydrochloride (910 mg, 5.25 mmol) in toluene (52 mL). Degas the reaction mixture carefully (5 times) and flush with N2 again. A solution of (5-bromo-thiophen-2-yl)-acetic acid methyl ester (43) (1.17 g, 5.0 mmol) in toluene (4.5 mL) is added. Degas the mixture again (5 times) and stir for 22 h at 100° C. Partition the reaction solution between EtOAc and brine and extract the separated aqueous layer with EtOAc (3 times). Wash combined organic layer with water and brine and dry it with Na2SO4. Purify the crude product by preparative radial chromatography (CyH/EtOAc 5+1] to obtain [5-(2-amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester (44) as a brown oil (634 mg, 51%). 1H NMR (400 MHz, CDCl3): 3.73 (s, 3H); 3.83 (s, 2H); 3.92-4.07 (br.s, 2H); 6.74 (d, 1H); 6.76 (td, 1H, J1=7.6 Hz, J2=1.3 Hz); 6.92 (d, 1H, J=3.5 Hz); 7.02 (d, 1H, J=3.5 Hz); 7.11 (td, 1H, J1=7.6 Hz, J2=1.5 Hz); 7.23 (dd, 14H, J1=7.6 Hz, J2=1.5 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CO3 decahydrate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
289 mg
Type
catalyst
Reaction Step Two
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.C(O)C.Cl.[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1B(O)O.[CH3:17][O:18][C:19](=[O:27])[CH2:20][C:21]1[S:22][C:23](Br)=[CH:24][CH:25]=1>O.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][O:18][C:19](=[O:27])[CH2:20][C:21]1[S:22][C:23]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH2:7])=[CH:24][CH:25]=1 |f:2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C)O
Name
Na2CO3 decahydrate
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
5.2 mL
Type
solvent
Smiles
O
Name
Quantity
289 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
910 mg
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)B(O)O
Name
Quantity
52 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1.17 g
Type
reactant
Smiles
COC(CC=1SC(=CC1)Br)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir for 22 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The following reaction
CUSTOM
Type
CUSTOM
Details
Degas the reaction mixture carefully (5 times)
CUSTOM
Type
CUSTOM
Details
flush with N2 again
CUSTOM
Type
CUSTOM
Details
Degas the mixture again (5 times)
CUSTOM
Type
CUSTOM
Details
Partition the reaction solution between EtOAc and brine
EXTRACTION
Type
EXTRACTION
Details
extract the separated aqueous layer with EtOAc (3 times)
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it with Na2SO4
CUSTOM
Type
CUSTOM
Details
Purify the crude product by preparative radial chromatography (CyH/EtOAc 5+1]

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(CC=1SC(=CC1)C1=C(C=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 634 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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